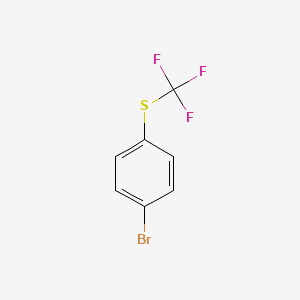

4-(Trifluoromethylthio)bromobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3S/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQBVMXLTBXNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353019 | |

| Record name | 1-Bromo-4-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-47-1 | |

| Record name | 1-Bromo-4-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethylthio)bromobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 4-(Trifluoromethylthio)bromobenzene (CAS 333-47-1)

This guide offers a comprehensive technical overview of 4-(Trifluoromethylthio)bromobenzene, a pivotal building block in contemporary organic synthesis. We will delve into its core properties, synthesis, reactivity, and critical applications, with a particular focus on its role in pharmaceutical and agrochemical development.

Part 1: Core Compound Analysis

Introduction to a Key Fluorinated Intermediate

This compound (CAS Number: 333-47-1) is an organic compound featuring a bromine atom and a trifluoromethylthio group attached to a benzene ring.[1] This unique structure, with its trifluoromethylthio (-SCF3) group and a reactive bromine atom, makes it a highly sought-after intermediate for constructing complex molecules.[2] It is instrumental in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[2][3] The presence of the trifluoromethylthio group, in particular, is key to its utility, offering a way to enhance the metabolic stability and lipophilicity of target molecules.[2]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application.

| Property | Value |

| Molecular Formula | C7H4BrF3S[4][5][] |

| Molecular Weight | 257.07 g/mol [4][5][][7] |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 199-200 °C (lit.)[7] |

| Density | 1.710 g/mL at 25 °C (lit.)[7] |

| Refractive Index | n20/D 1.5130 (lit.)[7] |

| Solubility | Low solubility in water, soluble in organic solvents like acetone and dichloromethane.[1] |

Part 2: Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound is a key process for its industrial availability. While various methods exist, they generally involve the introduction of the trifluoromethylthio group onto a brominated benzene precursor. The optimization of reaction conditions such as catalyst choice, solvent, and temperature is crucial for achieving high yields and purity.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is dominated by the interplay between the bromine atom and the trifluoromethylthio group.[2] The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions and functionalizations.[2] The trifluoromethylthio group, being strongly electron-withdrawing, influences the electronic properties of the benzene ring, impacting its reactivity in various transformations.[1] This makes the compound a valuable substrate in reactions such as nucleophilic substitutions and cross-coupling reactions.[8]

Part 3: Applications in Drug Discovery and Agrochemicals

The strategic incorporation of fluorine-containing groups has become a cornerstone of modern medicinal and agrochemical research. The trifluoromethylthio (-SCF3) group, in particular, is prized for its ability to impart unique and beneficial properties to organic molecules.[3]

The Role of the Trifluoromethylthio Group

The -SCF3 group is one of the most lipophilic functional groups used in drug design.[9] This high lipophilicity can significantly enhance a drug molecule's ability to cross cell membranes, potentially improving its pharmacokinetic profile and reducing the required dosage.[9][10] Furthermore, the strong electron-withdrawing nature of the -SCF3 group can increase a molecule's metabolic stability by shielding it from oxidative degradation in the body.[9][10]

Key Advantages of the -SCF3 Group in Drug Design:

-

Enhanced Lipophilicity: Improves membrane permeability and absorption.[3][10]

-

Increased Metabolic Stability: Protects against enzymatic degradation.[3][10]

-

Modulated Target Binding: The group's size and electronic properties can enhance binding affinity and selectivity for biological targets.[3][11]

Workflow for Integrating this compound in Synthesis

The following diagram illustrates a generalized workflow for utilizing this compound in the synthesis of a target molecule, such as a drug candidate.

Caption: A generalized synthetic workflow for incorporating the 4-(trifluoromethylthio)phenyl moiety.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

This protocol provides a representative example of a Suzuki-Miyaura cross-coupling reaction, a common method for creating carbon-carbon bonds.

Objective: To couple this compound with a generic boronic acid to demonstrate a typical synthetic application.

Materials:

-

This compound

-

An appropriate arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

Inert Atmosphere: All glassware should be oven-dried and the reaction assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the reaction flask, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Catalyst Introduction: Add the palladium catalyst (typically 1-5 mol%).

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction Conditions: Heat the mixture with stirring to the appropriate temperature (often 80-110 °C) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent.

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Trustworthiness and Rationale: The use of an inert atmosphere is critical to prevent the degradation of the palladium catalyst. The base is essential for the transmetalation step of the catalytic cycle. The choice of solvent and temperature is optimized to ensure the solubility of all components and to provide sufficient energy for the reaction to proceed at a reasonable rate.

Part 4: Safety and Handling

This compound should be handled with appropriate safety precautions. It is classified as a warning-level hazard, with potential for skin, eye, and respiratory irritation.[7]

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Store in a cool, dry place, sealed in a dry environment.

Conclusion

This compound is a cornerstone intermediate for the introduction of the trifluoromethylthio group into organic molecules. Its unique properties make it an invaluable tool for scientists in drug discovery, agrochemical development, and materials science. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for leveraging its full potential in innovative research and development.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate for Organic Synthesis and Advanced Materials.

- Sigma-Aldrich. (n.d.). This compound 96.

- ResearchGate. (n.d.). Introduction of Trifluoromethylthio Group into Organic Molecules | Request PDF.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry.

- CymitQuimica. (n.d.). CAS 333-47-1: 1-Bromo-4-(trifluoromethylthio)benzene.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- PubMed. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Chemcasts. (n.d.). Thermophysical Properties of 1-(Bromomethyl)-4-[(trifluoromethyl)thio]benzene.

- Santa Cruz Biotechnology. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound | 333-47-1.

- BOC Sciences. (n.d.). CAS 333-47-1 this compound.

- BLD Pharm. (n.d.). 333-47-1|this compound.

- CymitQuimica. (n.d.). CAS 2252-45-1: 3-(trifluoromethylthio)bromobenzene.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 333-47-1 | SCBT.

Sources

- 1. CAS 333-47-1: 1-Bromo-4-(trifluoromethylthio)benzene [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 333-47-1 [chemicalbook.com]

- 7. 1-溴-4-(三氟甲基硫代)苯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CAS 2252-45-1: 3-(trifluoromethylthio)bromobenzene [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. mdpi.com [mdpi.com]

4-(Trifluoromethylthio)bromobenzene physical properties

An In-Depth Technical Guide to the Physical Properties of 4-(Trifluoromethylthio)bromobenzene

Introduction and Scientific Context

This compound is a halogenated aromatic thioether that serves as a pivotal building block in modern synthetic chemistry. Its structure, featuring a benzene ring substituted with both a bromine atom and a trifluoromethylthio (-SCF₃) group, provides a unique combination of reactivity and physicochemical properties. The lipophilic and electron-withdrawing nature of the -SCF₃ group makes it a valuable moiety in the design of pharmaceuticals and agrochemicals, influencing factors such as metabolic stability, membrane permeability, and binding affinity. The bromine atom offers a versatile handle for a wide array of cross-coupling reactions, enabling the construction of more complex molecular architectures.

This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound. It is intended for researchers, synthetic chemists, and drug development professionals who require reliable data for reaction planning, compound characterization, and safety management. The information is synthesized from established literature and supplier technical data, with an emphasis on not just the data itself, but also the experimental context for its validation.

Chemical and Molecular Identity

Precise identification is the cornerstone of chemical research. The following identifiers uniquely define this compound.

| Identifier | Value | Source(s) |

| CAS Number | 333-47-1 | [1][2][3] |

| Molecular Formula | C₇H₄BrF₃S | [3][4][5] |

| Molecular Weight | 257.07 g/mol | [1][2][3] |

| IUPAC Name | 1-bromo-4-(trifluoromethylsulfanyl)benzene | [4] |

| Synonyms | 4-Bromophenyl trifluoromethyl sulfide, p-(Trifluoromethylthio)bromobenzene | [4][5][6] |

| InChI Key | CQQBVMXLTBXNLB-UHFFFAOYSA-N | [1][2] |

| SMILES | FC(F)(F)Sc1ccc(Br)cc1 | [1][2][6] |

Core Physical Properties

The bulk physical properties of a compound are critical for its handling, purification, and use in synthetic protocols. This compound is a clear, colorless liquid under standard laboratory conditions.[5][6]

| Property | Value | Conditions | Source(s) |

| Physical State | Liquid | 25 °C, 1 atm | [5][6] |

| Boiling Point | 199-200 °C | at 760 mmHg (lit.) | [1][2][4][5] |

| Density | 1.710 g/mL | at 25 °C (lit.) | [1][2][5] |

| Refractive Index (n_D) | 1.5130 | at 20 °C (lit.) | [1][2][5] |

| Flash Point | 83 °C (181.4 °F) | Closed Cup | [1][2][5] |

Solubility Profile

The solubility of a reagent dictates the choice of solvent systems for reactions and purifications. Based on its molecular structure—a nonpolar aromatic ring with highly fluorinated and halogenated substituents—this compound exhibits predictable solubility characteristics.

-

Water Solubility : It is known to have relatively low solubility in water.[6]

-

Organic Solvent Solubility : It is soluble in common organic solvents such as acetone and dichloromethane.[6]

This profile is typical for a moderately polar, hydrophobic organic molecule, making it suitable for a wide range of organic reaction conditions.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of a chemical substance.

Mass Spectrometry (MS)

The mass spectrum of this compound is distinguished by a characteristic isotopic pattern caused by the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in two molecular ion peaks of nearly equal intensity:

-

M+ peak : Corresponding to molecules containing the ⁷⁹Br isotope.

-

[M+2]+ peak : Corresponding to molecules containing the ⁸¹Br isotope.

This 1:1 isotopic signature is a powerful diagnostic tool for identifying bromine-containing fragments in the mass spectrum.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.[9][10]

-

¹H NMR : The spectrum is expected to show two doublets in the aromatic region (typically 7.0-8.0 ppm). These signals correspond to the two sets of chemically non-equivalent aromatic protons on the para-substituted benzene ring.

-

¹³C NMR : The spectrum will display signals for the aromatic carbons, with the carbon attached to the bromine atom and the carbon attached to the sulfur atom being significantly influenced by their respective substituents. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR : A single, sharp singlet is expected for the three equivalent fluorine atoms of the -SCF₃ group. The chemical shift of this peak is a sensitive probe of the electronic environment of the trifluoromethylthio group.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

Aromatic C-H stretching : Above 3000 cm⁻¹.

-

Aromatic C=C stretching : In the 1450-1600 cm⁻¹ region.

-

C-F stretching : Strong, characteristic absorptions typically in the 1100-1300 cm⁻¹ region.

-

C-Br stretching : In the fingerprint region, typically below 600 cm⁻¹.

Safety and Handling Protocols

Proper handling is crucial for ensuring laboratory safety. This compound is classified as an irritant.[5]

| Safety Aspect | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1][2][5] |

| Signal Word | Warning | [1][2][5] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2][13] |

| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | [1][2] |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, type ABEK (EN14387) respirator filter. | [1][2] |

| Storage | Store in a cool, well-ventilated place. Recommended temperature: 2-8°C.[5] Keep container tightly closed.[14] | |

| Classification | Combustible Liquid, Irritant | [1][2][5] |

Experimental Methodologies for Property Determination

To ensure data integrity, physical properties must be determined using standardized, validated protocols. The causality behind these experimental choices lies in controlling variables to achieve reproducible and accurate results.

Caption: Workflow for the Physicochemical Characterization of a Liquid Sample.

Protocol for Density Measurement

Rationale: Density is a fundamental property that is temperature-dependent. A pycnometer provides high accuracy by measuring the mass of a precisely known volume.

-

Preparation: Clean and dry a pycnometer of known volume (e.g., 10 mL). Record its empty mass (m₁).

-

Calibration: Fill the pycnometer with deionized water and place it in a temperature-controlled water bath at 25.0 °C for 20 minutes to allow for thermal equilibrium.

-

Measurement 1: Adjust the water level to the calibration mark, dry the exterior, and record the mass (m₂). The density of water at 25.0 °C is a known standard (0.99704 g/mL).

-

Sample Measurement: Empty and dry the pycnometer. Fill it with this compound, equilibrate at 25.0 °C, adjust to the mark, and record the mass (m₃).

-

Calculation:

Protocol for Refractive Index Measurement

Rationale: The refractive index is a measure of how light propagates through a substance and is highly sensitive to temperature and wavelength. An Abbe refractometer is the standard instrument.

-

Calibration: Turn on the refractometer and its temperature controller (set to 20.0 °C). Calibrate the instrument using a standard of known refractive index (e.g., distilled water, n_D = 1.3330 at 20°C).

-

Sample Application: Place 1-2 drops of this compound onto the clean, dry prism of the refractometer.

-

Measurement: Close the prism and allow 1-2 minutes for temperature equilibration. Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: Read the refractive index from the scale. The measurement is performed using the sodium D-line (589 nm).

-

Cleaning: Clean the prism thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lens tissue.

Protocol for Boiling Point Determination

Rationale: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Therefore, recording the atmospheric pressure is a non-negotiable step for an accurate, standardized determination.

-

Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Addition: Place a small volume of this compound and a few boiling chips into the distillation flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature when the liquid begins to boil and a stable ring of refluxing condensate is established on the thermometer bulb. This stable temperature is the boiling point at the current atmospheric pressure.

-

Pressure Recording: Simultaneously, record the atmospheric pressure using a barometer.

-

Correction (if necessary): If the measured pressure (P) is not 760 mmHg, the boiling point can be corrected to the standard pressure using a nomograph or the Clausius-Clapeyron relation. The literature value is 199-200 °C at 760 mmHg.[1][2][4][5]

References

-

Chemcasts. (n.d.). Thermophysical Properties of 1-(Bromomethyl)-4-[(trifluoromethyl)thio]benzene. Retrieved from [Link][15]

-

PubChem. (n.d.). 1-(Bromomethyl)-4-(trifluoromethyl)benzene. Retrieved from [Link][16]

-

PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. Retrieved from [Link][17]

-

SpectraBase. (n.d.). 1-Bromo-4-(trifluoromethylthio)benzene. Retrieved from [Link][10]

-

The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link][11]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][12]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link][7]

-

ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks. Retrieved from [Link][8]

Sources

- 1. 1-溴-4-(三氟甲基硫代)苯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 96 333-47-1 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. CAS RN 333-47-1 | Fisher Scientific [fishersci.ie]

- 5. This compound | 333-47-1 [chemicalbook.com]

- 6. CAS 333-47-1: 1-Bromo-4-(trifluoromethylthio)benzene [cymitquimica.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound(333-47-1) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. chem-casts.com [chem-casts.com]

- 16. 1-(Bromomethyl)-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 123062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Benzene, 1-bromo-4-(trifluoromethyl)- | C7H4BrF3 | CID 67872 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-bromo-4-(trifluoromethylsulfanyl)benzene

Abstract

This technical guide provides a comprehensive overview of 1-bromo-4-(trifluoromethylsulfanyl)benzene, a critical building block in modern synthetic chemistry. The incorporation of the trifluoromethylthio (SCF3) group into organic molecules can significantly enhance lipophilicity and metabolic stability, making it a highly sought-after moiety in the design of pharmaceuticals and agrochemicals.[1][2][3] This document delves into the synthesis, structural characterization, chemical reactivity, and applications of 1-bromo-4-(trifluoromethylsulfanyl)benzene, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The guide is structured to serve as a foundational resource, explaining the causality behind experimental choices and grounding all claims in authoritative references.

Introduction: The Strategic Importance of the SCF3 Moiety

The trifluoromethylthio (-SCF3) group has emerged as a uniquely valuable substituent in the fields of medicinal chemistry, agrochemistry, and materials science.[1] Its strong electron-withdrawing nature and high lipophilicity (Hansch parameter πR = 1.44) distinguish it from other fluorine-containing groups.[2] When incorporated into a molecular scaffold, the -SCF3 group can profoundly influence key properties, including:

-

Enhanced Lipophilicity: Improving membrane permeability and oral absorption of drug candidates.

-

Metabolic Stability: The robust C-S and C-F bonds resist metabolic degradation, often leading to an improved pharmacokinetic profile and a longer in-vivo half-life.[1]

-

Receptor Binding: The unique electronic and steric properties can modulate binding affinity and selectivity for biological targets.

1-bromo-4-(trifluoromethylsulfanyl)benzene serves as a versatile and indispensable precursor for introducing the p-(trifluoromethylsulfanyl)phenyl fragment into more complex structures. The presence of the bromine atom at the para-position provides a reactive handle for a wide array of cross-coupling reactions, enabling the systematic construction of novel chemical entities. This guide offers a detailed exploration of this key reagent, from its synthesis to its strategic application.

Synthesis and Purification

The synthesis of aryl trifluoromethyl thioethers has evolved from harsh, classical methods to more efficient and environmentally benign modern protocols. While early methods often involved hazardous reagents, recent advancements focus on transition-metal-free pathways and the use of stable, easy-to-handle trifluoromethylthiolating agents.[1][4][5]

One robust and increasingly popular strategy involves the indirect trifluoromethylthiolation of sodium arylsulfinates using the Ruppert-Prakash reagent (TMSCF3). This transition-metal-free approach is noted for its operational simplicity, excellent functional group compatibility, and use of readily available starting materials.[1][4][5]

Diagram: Synthetic Workflow

Caption: Workflow for transition-metal-free synthesis.

Experimental Protocol: Synthesis via Indirect Trifluoromethylthiolation

This protocol is adapted from a validated, transition-metal-free method.[4] The causality for reagent selection is as follows: PPh3 acts as a reductant to convert the sulfinate to a disulfide intermediate. Iodine (I2) then serves as an oxidant, and TMSCF3 provides the trifluoromethyl group, with CsF acting as a fluoride source to facilitate the reaction. The reaction is sensitive to air, necessitating an inert atmosphere.[4]

Materials:

-

Sodium 4-bromobenzenesulfinate

-

Triphenylphosphine (PPh3)

-

Trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash reagent)

-

Iodine (I2)

-

Cesium Fluoride (CsF)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Schlenk flask and standard glassware

-

Nitrogen or Argon gas line

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add sodium 4-bromobenzenesulfinate (1.0 mmol), triphenylphosphine (1.1 mmol), iodine (1.5 mmol), and cesium fluoride (2.0 mmol).

-

Solvent Addition: Add 5 mL of anhydrous DMSO to the flask via syringe.

-

Reagent Addition: Carefully add TMSCF3 (2.0 mmol) to the reaction mixture via syringe.

-

Heating: Seal the flask and place it in a preheated oil bath at 100°C.

-

Reaction Monitoring: Stir the reaction mixture at 100°C for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or GC-MS analysis of small aliquots.

-

Workup: After cooling to room temperature, quench the reaction by adding 20 mL of a saturated aqueous solution of Na2S2O3.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-bromo-4-(trifluoromethylsulfanyl)benzene.

Structural Elucidation and Physicochemical Properties

The definitive identification and characterization of 1-bromo-4-(trifluoromethylsulfanyl)benzene rely on a combination of spectroscopic techniques and physical property measurements.

Diagram: Chemical Structure

Caption: The catalytic cycle of a Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general framework for coupling 1-bromo-4-(trifluoromethylsulfanyl)benzene with an arylboronic acid.

Causality: A palladium catalyst (e.g., Pd(PPh3)4) is essential for the catalytic cycle. A base (e.g., K2CO3 or Cs2CO3) is required to activate the boronic acid for the transmetalation step. The solvent system (e.g., Toluene/Water or Dioxane/Water) facilitates the dissolution of both organic and inorganic reagents.

Materials:

-

1-bromo-4-(trifluoromethylsulfanyl)benzene (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

-

Base (e.g., K2CO3, 2.0 equiv)

-

Solvent (e.g., Toluene and Water, 4:1 ratio)

-

Reaction vessel (e.g., Schlenk tube)

Procedure:

-

To a Schlenk tube, add 1-bromo-4-(trifluoromethylsulfanyl)benzene, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100°C with vigorous stirring for 4-12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography or recrystallization to obtain the desired biaryl product.

Applications in Research and Drug Development

1-bromo-4-(trifluoromethylsulfanyl)benzene is not an end product but a high-value intermediate. Its utility is demonstrated in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals where the trifluoromethylsulfanylphenyl motif is a key pharmacophore. [6] The structural motif is present in compounds investigated for a range of biological activities. The combination of the metabolically robust -SCF3 group and the versatile synthetic handle of the bromine atom makes this compound a preferred building block for lead optimization campaigns in drug discovery. [7]For example, benzotrifluoride derivatives, which share structural similarities, have been explored for their antimalarial properties. [7]The introduction of the 4-(trifluoromethylsulfanyl)phenyl group can be a strategic decision to enhance the metabolic stability and cell permeability of a lead compound, thereby improving its overall drug-like properties.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 1-bromo-4-(trifluoromethylsulfanyl)benzene is essential. The following information is synthesized from available Safety Data Sheets (SDS).

-

Hazards Identification:

-

Exposure Controls and Personal Protection:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear flame-retardant antistatic protective clothing. [8] * Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

-

-

-

Handling and Storage:

Conclusion

1-bromo-4-(trifluoromethylsulfanyl)benzene is a cornerstone reagent for the synthesis of complex molecules bearing the advantageous -SCF3 group. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient route to novel compounds in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive technical overview of its synthesis, properties, reactivity, and safe handling. As the demand for metabolically robust and highly lipophilic compounds continues to grow, the strategic importance of this versatile building block in modern chemical research and development is assured.

References

- American Chemical Society. (2021, August 17). Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3.

- Prakash, G. K. S., & Yudin, A. K. (2004). A new and efficient method for the synthesis of trifluoromethylthio- and selenoethers. Organic Letters, 6(2), 301–303.

- Jiang, C., et al. (2021). Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3. Organic Letters.

- ACS Publications. (2013, February 4). Electrophilic Trifluoromethylthiolation of Allylsilanes with Trifluoromethanesulfanamide. Organic Letters.

- Beilstein Journals. (n.d.). Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide.

- ACS Publications. (n.d.). Electrophilic Trifluoromethylthiolation of Allylsilanes with Trifluoromethanesulfanamide | Organic Letters.

- ACS Publications. (2022, May 18). Recent Progress on Trifluoromethylthiolation of (Hetero)

- Royal Society of Chemistry. (2015, May 14). Mild electrophilic trifluoromethylthiolation of ketones with trifluoromethanesulfanamide. Organic & Biomolecular Chemistry.

- American Chemical Society. (2021, August 17).

- ResearchGate. (2025, August 10). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery.

- PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-.

- Sigma-Aldrich. (2025, November 6).

- NIST. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. NIST WebBook.

- Matrix Fine Chemicals. (n.d.). 1-BROMO-4-[(TRIFLUOROMETHYL)SULFANYL]BENZENE | CAS 333-47-1.

- ChemicalBook. (n.d.). 1-Bromo-4-(trifluoromethyl)benzene(402-43-7).

- Fisher Scientific. (n.d.).

- Benchchem. (n.d.). Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries.

- Benchchem. (n.d.). An In-depth Technical Guide to 1-bromo-4-(trichloromethyl)benzene.

- SpectraBase. (n.d.). 1-Bromo-4-(trifluoromethylthio)benzene - Optional[1H NMR] - Chemical Shifts.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 1-Bromo-4-(trifluoromethyl)benzene(402-43-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

4-bromophenyl trifluoromethyl sulfide molecular weight

An In-depth Technical Guide to 4-Bromophenyl Trifluoromethyl Sulfide: Synthesis, Properties, and Applications in Modern Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-bromophenyl trifluoromethyl sulfide (CAS No. 333-47-1), a pivotal building block in contemporary organic synthesis and medicinal chemistry. The unique molecular architecture, featuring a bromine atom amenable to cross-coupling and a trifluoromethylthio (-SCF₃) group, offers a strategic combination of reactivity and functionality. The -SCF₃ moiety is of particular interest in drug development for its ability to enhance lipophilicity, metabolic stability, and bioavailability. This document details the compound's physicochemical properties, provides a validated synthesis protocol, analyzes its characteristic spectroscopic data, and explores its reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions. The insights and methodologies presented herein are intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this versatile reagent.

Core Molecular Profile and Physicochemical Properties

4-Bromophenyl trifluoromethyl sulfide is a halogenated organofluorine compound that serves as a key intermediate in the synthesis of more complex molecular architectures. Its utility stems from the orthogonal reactivity of the aryl bromide and the potent electronic influence of the trifluoromethylthio group.

The presence of the trifluoromethyl group (-CF₃) attached to the sulfur atom creates a strongly electron-withdrawing, metabolically stable, and highly lipophilic moiety (Hansch parameter π = 1.44)[1]. This makes it a desirable feature in the design of novel pharmaceuticals and agrochemicals, where modulation of these properties is critical for efficacy and pharmacokinetics.[2][3] The bromine atom provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds.

Quantitative Data Summary

The key physicochemical properties of 4-bromophenyl trifluoromethyl sulfide are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 333-47-1 | [4][5][6] |

| Molecular Formula | C₇H₄BrF₃S | [4][5][7][8] |

| Molecular Weight | 257.07 g/mol | [4][5][6][9] |

| Appearance | Yellow to colorless liquid/oil | [7] |

| Boiling Point | 190-191 °C (at 760 mmHg); 81 °C (at 15 mmHg) | [4][6][7] |

| Density | ~1.71 g/cm³ | [4][6] |

| Refractive Index (n²⁰/D) | ~1.517 - 1.52 | [4][6][7] |

| Flash Point | 83 °C | [6][8] |

Synthesis Pathway: Trifluoromethylation of 4-Bromothiophenol

The synthesis of 4-bromophenyl trifluoromethyl sulfide is efficiently achieved via the direct trifluoromethylation of the corresponding thiophenol. One robust and accessible method utilizes sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) in the presence of an oxidizing agent like iodine pentoxide (I₂O₅).

Causality of Reagent Choice:

-

4-Bromothiophenol: The starting material provides the core bromophenyl scaffold and the sulfur atom. It is commercially available and relatively stable.

-

Sodium Trifluoromethanesulfinate (CF₃SO₂Na): This reagent serves as a practical and effective source of the trifluoromethyl radical (•CF₃) upon oxidation. It is a stable, easy-to-handle solid, making it a superior choice to gaseous trifluoromethylating agents.

-

Iodine Pentoxide (I₂O₅): A strong oxidizing agent is required to initiate the formation of the •CF₃ radical from the sulfinate. I₂O₅ is effective in this role, facilitating the single-electron transfer process that drives the reaction forward.

-

DMSO: A polar aprotic solvent like dimethyl sulfoxide is used to solubilize the reagents and facilitate the radical reaction pathway.

Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the trifluoromethylation of thiophenols.[7]

Materials:

-

4-Bromothiophenol (1.0 equiv)

-

Sodium trifluoromethanesulfinate (3.0 equiv)

-

Iodine pentoxide (2.0 equiv)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction tube with a Teflon-sealed cap

-

Magnetic stirrer and heating plate

Procedure:

-

To a sealable reaction tube, add 4-bromothiophenol (e.g., 0.2 mmol, 37.8 mg).

-

Add sodium trifluoromethanesulfinate (0.6 mmol, 93.6 mg) and iodine pentoxide (0.4 mmol, 133.6 mg).

-

Add DMSO (2.0 mL) to the tube.

-

Seal the tube tightly with the Teflon cap and place it on a magnetic stirrer hotplate.

-

Heat the reaction mixture to 110 °C and stir vigorously for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Quench the reaction by adding deionized water (10 mL) and transfer the mixture to a separatory funnel.

-

Extract the aqueous phase with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product, 4-bromophenyl trifluoromethyl sulfide, as a yellow oil.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-bromophenyl trifluoromethyl sulfide.

Spectroscopic and Analytical Characterization

Accurate characterization is essential for verifying the structure and purity of the synthesized compound. The following data are characteristic of 4-bromophenyl trifluoromethyl sulfide.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is simple and characteristic of a 1,4-disubstituted benzene ring.

-

δ 7.60 – 7.54 (m, 2H): This multiplet corresponds to the two aromatic protons ortho to the bromine atom.

-

δ 7.52 (d, J = 8.5 Hz, 2H): This doublet corresponds to the two aromatic protons ortho to the trifluoromethylthio group. The coupling constant (J) of 8.5 Hz is typical for ortho-coupling in a benzene ring.

-

-

¹⁹F NMR (470 MHz, CDCl₃): This is a definitive technique for identifying the -SCF₃ group.

-

δ -42.74 (s): A single sharp peak is observed in the typical region for a trifluoromethylthio group, confirming its presence. The singlet multiplicity indicates no coupling to other nearby fluorine or hydrogen atoms.

-

-

¹³C NMR (126 MHz, CDCl₃): The carbon spectrum shows the expected signals for the aromatic ring and the trifluoromethyl carbon.

-

δ 137.75, 132.81, 126.02, 123.44, 123.42: These signals correspond to the six carbons of the aromatic ring.

-

δ 132.90 (q, J = 308.7 Hz): This quartet represents the carbon of the CF₃ group. The large coupling constant (J) of ~309 Hz is characteristic of a one-bond coupling between carbon-13 and three fluorine-19 nuclei.

-

Mass Spectrometry (MS)

-

GC-MS (Electron Ionization - EI): Mass spectrometry confirms the molecular weight and isotopic pattern.

-

Calculated for C₇H₄BrF₃S: 255.92 m/z

-

Found: 255.95 m/z[7]

-

Trustworthiness: The observed mass aligns with the calculated mass. Furthermore, the mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (a near 1:1 ratio of M and M+2 peaks), which serves as a self-validating feature for the compound's identity.

-

Reactivity and Applications in Synthesis

The primary synthetic value of 4-bromophenyl trifluoromethyl sulfide lies in its capacity for functionalization at the C-Br bond, typically through palladium-catalyzed cross-coupling reactions.[6] This allows for the molecule to be incorporated into larger, more complex structures, making it a valuable building block for drug discovery programs.[10][11]

Palladium-Catalyzed Cross-Coupling Reactions

The electron-withdrawing nature of the trifluoromethylthio group can influence the reactivity of the aryl bromide, often facilitating the initial oxidative addition step in the catalytic cycle of Pd(0)-catalyzed reactions.[12] This makes it a suitable substrate for several key transformations.

Caption: Key cross-coupling reactions utilizing the C-Br bond.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol provides a representative workflow for coupling 4-bromophenyl trifluoromethyl sulfide with an arylboronic acid.[12][13]

Materials:

-

4-Bromophenyl trifluoromethyl sulfide (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DME/H₂O mixture)

-

Schlenk flask or sealed reaction vial

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromophenyl trifluoromethyl sulfide, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

Add the anhydrous solvent(s) via syringe.

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic mixture with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl product.

Conclusion and Future Outlook

4-Bromophenyl trifluoromethyl sulfide is a high-value synthetic intermediate with significant potential in materials science and drug discovery. Its robust synthesis and the predictable reactivity of its aryl bromide moiety make it an ideal entry point for constructing complex molecules. The trifluoromethylthio group provides a powerful tool for medicinal chemists to enhance the drug-like properties of lead compounds, including metabolic stability and cell permeability. As the demand for novel, highly functionalized therapeutic agents grows, the strategic application of building blocks like 4-bromophenyl trifluoromethyl sulfide will continue to be a cornerstone of innovative chemical research.

References

-

Ye, F., Chen, J., & Wang, J. (2016). Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Royal Society of Chemistry. [Link]

-

Acmec Biochemical Co., Ltd. 333-47-1[(4-Bromophenyl)(trifluoromethyl)sulfane]. [Link]

-

Oakwood Chemical. 4-Bromophenyl trifluoromethyl sulfide. [Link]

-

Teverovskiy, G. (2011). Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof. DSpace@MIT. [Link]

-

PubChem. (4-Bromophenyl)(trifluoromethyl)sulfane. [Link]

-

Foris, A., et al. (2016). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]

-

Shen, Q. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

-

Tlili, A., et al. (2017). Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. Molecules. [Link]

-

National Institute of Standards and Technology. 4-Bromophenyl ether - NIST WebBook. [Link]

- Google Patents. US20100260659A1 - Bromine-facilitated synthesis of fluoro-sulfur compounds.

-

Kumar, R., et al. (2020). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Bodo, C., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

de Sousa, J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Li, Y., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. [Link]

-

Moffitt Cancer Center. (2022). New Reagent Improves the Process of Making Sulfur-Containing Compounds. [Link]

Sources

- 1. Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof [dspace.mit.edu]

- 7. rsc.org [rsc.org]

- 8. 4-Bromophenyl trifluoromethyl sulfide [oakwoodchemical.com]

- 9. 333-47-1[(4-Bromophenyl)(trifluoromethyl)sulfane]- Acmec Biochemical [acmec.com.cn]

- 10. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds | MDPI [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethylthio)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic data for 4-(Trifluoromethylthio)bromobenzene, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique trifluoromethylthio and bromo functionalities impart valuable properties, making a thorough understanding of its structural characterization essential for its effective application.[1]

Molecular Structure and Key Identifiers:

-

Chemical Name: this compound[2]

-

CAS Number: 333-47-1[2]

-

Molecular Formula: C₇H₄BrF₃S[2]

-

Molecular Weight: 257.07 g/mol [2]

-

Structure:

/ \ / C C---C C \ / \ / C-------C | S-CF₃

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Theoretical Insights: The ¹H NMR spectrum of this compound is expected to show a characteristic AA'BB' system for the aromatic protons due to the para-substitution pattern. The protons ortho to the bromine atom will be in a different chemical environment from those ortho to the trifluoromethylthio group, leading to two distinct signals. The coupling between these adjacent protons will result in a doublet of doublets or two apparent doublets.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is free of particulate matter by filtering it through a pipette with a cotton plug directly into a clean, dry 5 mm NMR tube.

-

Instrument Parameters (400 MHz Spectrometer):

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard zg30

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and reference the residual solvent peak of CDCl₃ to δ 7.26 ppm.

Data Interpretation:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | d | 2H | Ar-H (ortho to Br) |

| ~7.50 | d | 2H | Ar-H (ortho to SCF₃) |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

Theoretical Insights: Due to the symmetry of the para-substituted ring, the ¹³C NMR spectrum is expected to show four signals for the aromatic carbons. The carbon attached to the bromine will be influenced by the heavy atom effect, which can cause a shift to a lower frequency than might be expected based on electronegativity alone.[3] The carbon attached to the trifluoromethylthio group and the trifluoromethyl carbon will also have characteristic chemical shifts.

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of CDCl₃) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Parameters (100 MHz Spectrometer):

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard zgpg30 (proton-decoupled)

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2.0 s

-

Spectral Width: 250 ppm

-

-

Data Processing: Apply a Fourier transform, phase the spectrum, and reference the CDCl₃ solvent peak to δ 77.16 ppm.

Data Interpretation:

| Chemical Shift (δ) ppm | Assignment |

| ~136 | Ar-C (ortho to Br) |

| ~130 | Ar-C (ortho to SCF₃) |

| ~129 (q, ¹JCF ≈ 306 Hz) | C F₃ |

| ~125 | C -Br |

| ~122 | C -SCF₃ |

Note: The chemical shifts are approximate and the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

Theoretical Insights: The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic ring, the C-Br bond, and the C-S and C-F bonds of the trifluoromethylthio group.

Experimental Protocol:

-

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the simplest method is to acquire the spectrum of the neat liquid.[4] Place one to two drops of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[4]

-

Instrument Parameters:

-

Technique: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample assembly in the spectrometer and acquire the sample spectrum.

Data Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1580-1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1100 | Strong | C-F stretch |

| ~1010 | Medium | C-S stretch |

| 850-750 | Strong | C-H out-of-plane bend (para-disubstitution) |

| ~600 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Theoretical Insights: The mass spectrum of this compound will show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation will likely involve the loss of the bromine atom and cleavage of the C-S and S-CF₃ bonds.

Experimental Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Data Interpretation:

| m/z | Relative Intensity | Assignment |

| 256/258 | High | [M]⁺ (C₇H₄BrF₃S)⁺ |

| 177 | Medium | [M - Br]⁺ |

| 108 | Medium | [C₆H₄S]⁺ |

| 69 | Strong | [CF₃]⁺ |

High-Resolution Mass Spectrometry (HRMS): For an unambiguous determination of the elemental composition, high-resolution mass spectrometry is employed.

-

Calculated Exact Mass for C₇H₄⁷⁹BrF₃S: 255.9169

-

Calculated Exact Mass for C₇H₄⁸¹BrF₃S: 257.9149

Experimental Workflows and Data Relationships

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound and the relationship between the different spectroscopic techniques in confirming the molecular structure.

Caption: Interrelationship of spectroscopic data for structural elucidation.

Synthesis Overview

A common synthetic route to this compound involves the trifluoromethylthiolation of a suitable brominated precursor. One established method utilizes the reaction of 4-bromothiophenol with a trifluoromethylating agent. For a detailed, step-by-step laboratory procedure, researchers are encouraged to consult relevant synthetic organic chemistry literature.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and mass spectrometry, provides a robust and self-validating system for its structural confirmation. The data presented in this guide, coupled with the detailed experimental protocols, offer researchers and drug development professionals the necessary tools for the confident identification and utilization of this important chemical intermediate.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate for Organic Synthesis and Advanced Materials. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

-

Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Synthesis of bromobenzene: 64. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

-

Diva-portal.org. (2024, November 25). Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. Retrieved from [Link]

-

American Chemical Society. (2023, December 29). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. Retrieved from [Link]

-

ResearchGate. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

Chegg. (2021, March 21). Solved 11. Example the 13C-NMR spectrum of bromobenzene. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Volatile organic compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

Scribd. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups Vibration Position (CM) Intensity Notes Alkanes Alkenes. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). D:\MyFiles\general manual\techniques\nmr sample prep.wpd. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-4-(trifluoromethylthio)benzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Bromo-4-(trifluoromethylthio)benzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the NMR Spectra of 4-(Trifluoromethylthio)bromobenzene

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-(Trifluoromethylthio)bromobenzene (CAS 333-47-1), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the ¹H, ¹³C, and ¹⁹F NMR spectra. The guide elucidates the structural information encoded within the chemical shifts, coupling constants, and signal multiplicities, providing a foundational understanding for the spectroscopic characterization of this and related compounds. A detailed, field-proven protocol for NMR sample preparation and data acquisition is also presented to ensure the generation of high-quality, reproducible data.

Introduction: The Significance of this compound

This compound, also known as 4-bromophenyl trifluoromethyl sulfide, is a substituted aromatic compound of significant interest in synthetic chemistry. Its unique structure, featuring both a bromine atom and a trifluoromethylthio (-SCF₃) group, makes it a versatile building block. The bromine atom serves as a reactive handle for a variety of cross-coupling reactions, while the trifluoromethylthio group is a key pharmacophore known to enhance properties such as lipophilicity and metabolic stability in drug candidates.[1]

Accurate structural elucidation and purity assessment are paramount in the development of novel molecules. NMR spectroscopy stands as the most powerful technique for the unambiguous characterization of organic compounds in solution. This guide provides a detailed interpretation of the multi-nuclear NMR data for this compound, establishing a benchmark for its spectral signature.

Fundamentals of Multinuclear NMR for this compound

The complete characterization of this compound relies on the analysis of its three NMR-active nuclei:

-

¹H NMR: Provides information on the aromatic protons, revealing their chemical environment and through-bond coupling interactions.

-

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR offers a clear and distinct signal for the -SCF₃ group, making it an excellent probe for purity and structural integrity.[2]

-

¹³C NMR: Details the carbon framework of the molecule, with characteristic signals for the trifluoromethyl carbon and the aromatic carbons. Crucially, it reveals through-bond scalar couplings between carbon and fluorine atoms (JCF), which are highly diagnostic.

The interplay of these three spectra provides a complete and unambiguous assignment of the molecule's structure.

Structural Assignment and Spectral Interpretation

The NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The following sections detail the analysis of each spectrum.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound displays a classic AA'BB' system characteristic of a 1,4-disubstituted benzene ring. The two chemically distinct types of aromatic protons, H-2/H-6 (ortho to the -SCF₃ group) and H-3/H-5 (ortho to the bromine atom), give rise to two sets of signals.

A publication in the supporting information for a Royal Society of Chemistry journal reports the ¹H NMR spectrum as showing a multiplet between δ 7.60–7.54 for two protons and a doublet at δ 7.52 with a coupling constant of J = 8.5 Hz for the other two protons.[3]

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity | Protons Assigned |

| 7.60 – 7.52 | m (AA'BB' system) | H-2, H-3, H-5, H-6 |

Data sourced from a Royal Society of Chemistry publication.[3]

The complexity of the AA'BB' system often prevents the straightforward extraction of a single coupling constant, hence the description as a multiplet. The downfield chemical shifts are indicative of protons attached to an electron-deficient aromatic ring, influenced by the electron-withdrawing nature of both the bromine and the trifluoromethylthio substituents.

¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum provides a simple yet powerful diagnostic signal. Due to the absence of any neighboring fluorine or proton nuclei within a three-bond range to cause splitting, the three equivalent fluorine atoms of the -SCF₃ group appear as a sharp singlet.

The chemical shift of the trifluoromethylthio group is sensitive to its electronic environment.[4] For this compound, the ¹⁹F NMR spectrum shows a singlet at approximately δ -42.74 ppm (referenced to an external standard of CFCl₃).[3] This characteristic chemical shift is a reliable indicator of the presence and integrity of the -SCF₃ moiety attached to the aromatic ring.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the carbon skeleton of the molecule and the influence of the fluorine atoms through C-F coupling. The trifluoromethyl carbon signal is split into a quartet by the three directly attached fluorine atoms (following the n+1 rule, where n=3). This one-bond coupling constant (¹JCF) is typically large, on the order of 300 Hz.

The aromatic carbons also exhibit coupling to the fluorine atoms, though with smaller coupling constants over multiple bonds (ⁿJCF). The carbon atom directly attached to the -SCF₃ group (C-1) will also show a quartet with a smaller coupling constant.

Based on published data, the following assignments can be made.[3]

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ ppm) | Multiplicity (JCF in Hz) | Carbon Assigned |

| 137.75 | s | C-3, C-5 |

| 132.90 | q (³⁰⁸.⁷) | C-7 (-SCF₃) |

| 132.81 | s | C-2, C-6 |

| 126.02 | s | C-1 |

| 123.44 | s | C-4 |

Data sourced from a Royal Society of Chemistry publication.[3]

The large quartet at δ 132.90 ppm with a coupling constant of 308.7 Hz is unequivocally assigned to the trifluoromethyl carbon.[3] The other aromatic signals are assigned based on predictive models and comparison with related structures.

Visualization of Structure and NMR Couplings

To better illustrate the molecular structure and the key through-bond interactions that define the NMR spectra, the following diagrams are provided.

Figure 1: Structure of this compound with atom numbering.

Figure 2: Key NMR spin-spin coupling interactions in the molecule.

Experimental Protocol for High-Quality NMR Data Acquisition

The acquisition of high-resolution NMR spectra is critically dependent on meticulous sample preparation and appropriate instrument parameter selection.

Step-by-Step Sample Preparation

-

Analyte Preparation: Ensure the this compound sample is free of particulate matter and paramagnetic impurities, as these can severely degrade spectral quality.[3]

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common and suitable choice for this compound.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[5] For ¹³C NMR, a more concentrated sample of 50-100 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.[5]

-

Homogenization: Dissolve the sample completely in the deuterated solvent within a clean, dry vial before transferring it to the NMR tube. Gentle vortexing can aid dissolution.[5]

-

Transfer: Using a clean Pasteur pipette, transfer the homogeneous solution into a high-quality, clean 5 mm NMR tube. Avoid introducing any solid particles.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm for ¹H and ¹³C). However, the residual solvent peak can often be used for referencing.

Recommended NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Table 3: Suggested NMR Acquisition Parameters

| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Pulse Angle | 30-45° | 30-45° | 30-45° |

| Acquisition Time | 2-4 s | 1-2 s | 1-2 s |

| Relaxation Delay (d1) | 1-2 s | 2 s | 2-5 s |

| Number of Scans | 8-16 | 1024-4096 | 16-64 |

| Spectral Width | 16 ppm | 240 ppm | 250 ppm |

| Decoupling | None | Proton Decoupled | Proton Decoupled |

Conclusion

The multinuclear NMR spectra of this compound provide a wealth of structural information. The ¹H NMR spectrum confirms the 1,4-disubstitution pattern of the aromatic ring. The ¹⁹F NMR spectrum offers a highly specific singlet that is diagnostic for the trifluoromethylthio group. The ¹³C NMR spectrum, with its characteristic large one-bond C-F coupling constant for the -SCF₃ carbon, completes the structural assignment. This guide provides the foundational spectral data and methodologies necessary for researchers to confidently identify and characterize this important synthetic intermediate.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

SpectraBase. (2025). 1-Bromo-4-(trifluoromethylthio)benzene. John Wiley & Sons, Inc. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-bromo-4-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

Dalton, J. T., & Prosser, R. S. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Stalke, D. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Intermediate for Organic Synthesis and Advanced Materials. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. azom.com [azom.com]

- 3. rsc.org [rsc.org]

- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Infrared Spectrum of 4-(Trifluoromethylthio)bromobenzene

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-(Trifluoromethylthio)bromobenzene (CAS 333-47-1). Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings and practical interpretation of the compound's vibrational spectroscopy. We will explore the characteristic spectral features arising from its unique molecular structure, which incorporates a para-substituted brominated aromatic ring and a trifluoromethylthio group. This guide emphasizes the causality behind spectral assignments, supported by established spectroscopic principles and computational insights, to provide a robust and self-validating analytical framework.

Introduction: The Significance of this compound

This compound is a key building block in modern organic synthesis. Its utility stems from the presence of two highly functionalized moieties: the bromine atom, which is amenable to a wide range of cross-coupling reactions, and the trifluoromethylthio (-SCF3) group. The -SCF3 group is of particular interest in medicinal chemistry and materials science due to its unique electronic properties, high lipophilicity, and metabolic stability, which can significantly enhance the pharmacokinetic and physicochemical properties of target molecules. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation.

Theoretical Framework: Predicting Vibrational Modes

The infrared spectrum of this compound is best understood by dissecting the molecule into its primary components: the p-disubstituted benzene ring and the trifluoromethylthio substituent. The vibrational modes of the entire molecule will arise from the collective motions of its atoms, but we can anticipate the regions where key functional groups will absorb infrared radiation.

The p-Disubstituted Benzene Ring